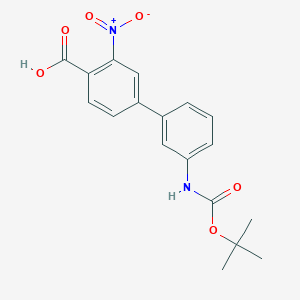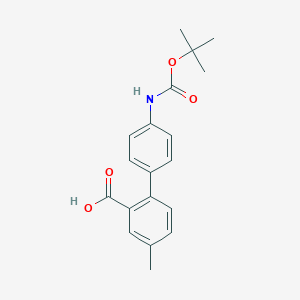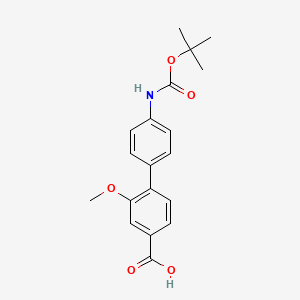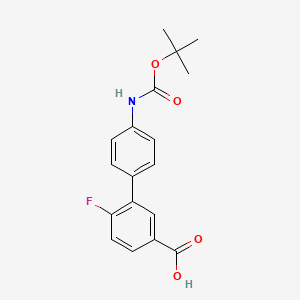
3-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-BOC-Aminophenyl)-5-methoxybenzoic acid (also known as BOC-APM) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile molecule with a wide range of biochemical and physiological effects, making it an ideal tool for lab experiments.
Aplicaciones Científicas De Investigación
BOC-APM has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein folding, and drug discovery. It has also been used as a tool to study the structure and function of proteins and other biomolecules. In addition, BOC-APM has been used to study the effects of drugs on the body, as well as to investigate the biological mechanisms of disease.
Mecanismo De Acción
BOC-APM has been shown to interact with a variety of proteins and other biomolecules. Its mechanism of action is not yet fully understood, but it is believed to act as an allosteric inhibitor of enzymes and proteins, as well as a modulator of protein folding. BOC-APM has also been found to interact with a variety of receptor proteins, which may explain its ability to modulate biochemical and physiological processes.
Biochemical and Physiological Effects
BOC-APM has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to modulate the activity of proteins involved in signal transduction pathways. In addition, BOC-APM has been shown to modulate the expression of genes involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BOC-APM has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it can be easily scaled up for large-scale production. In addition, BOC-APM is a versatile molecule with a wide range of biochemical and physiological effects, making it an ideal tool for studying the structure and function of proteins and other biomolecules. However, there are some limitations to the use of BOC-APM in lab experiments. For example, its mechanism of action is not yet fully understood, which limits its utility in drug discovery and other applications.
Direcciones Futuras
The potential future directions for BOC-APM are numerous. One possible future direction is to further explore its mechanism of action and its interactions with proteins and other biomolecules. This could lead to a better understanding of its biochemical and physiological effects and its potential applications in drug discovery and other areas. Additionally, further research could be conducted to explore the potential of BOC-APM as a tool for studying the structure and function of proteins and other biomolecules. Finally, further research could be conducted to explore the potential of BOC-APM as a tool for studying the effects of drugs on the body and investigating the biological mechanisms of disease.
Métodos De Síntesis
BOC-APM can be synthesized using a two-step process. The first step involves the reaction of an aromatic aldehyde, such as 4-methoxybenzaldehyde, with 4-bromobutyric acid in the presence of a base. This reaction produces 4-bromo-4-methoxybenzaldehyde, which can then be reacted with an amine in the presence of a base to produce BOC-APM. This two-step process is relatively simple and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
3-methoxy-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-15-7-5-12(6-8-15)13-9-14(17(21)22)11-16(10-13)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVVFYREOUQHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Boc-aminophenyl)-5-methoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














